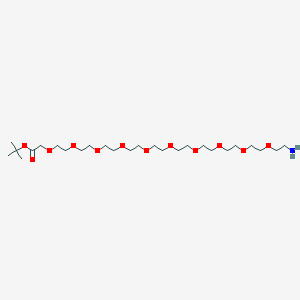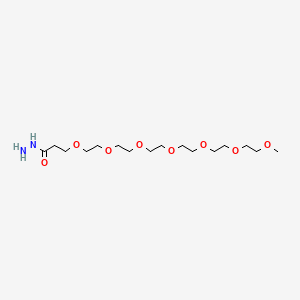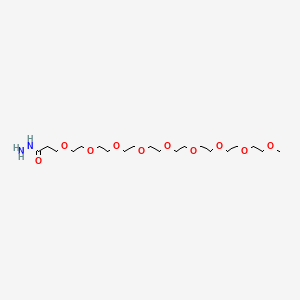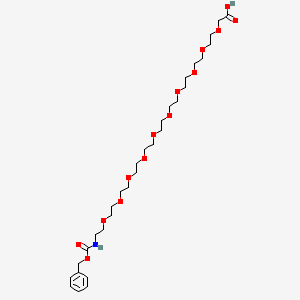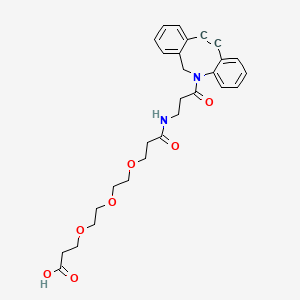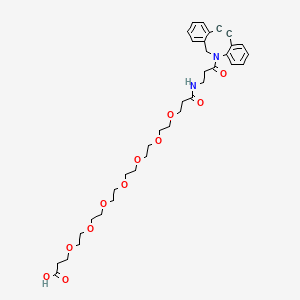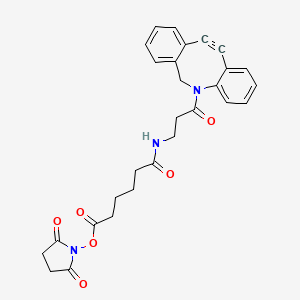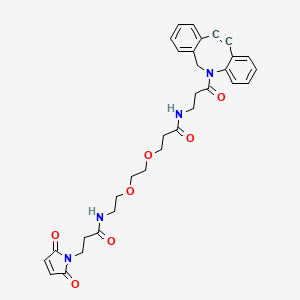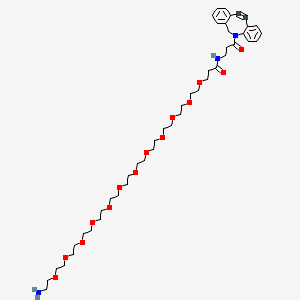
DBCO-NHCO-PEG12-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-NHCO-PEG12-amine is a polyethylene glycol (PEG)-based PROTAC linker. It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is widely used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-NHCO-PEG12-amine is synthesized through a series of chemical reactions involving the conjugation of DBCO and PEG12-amine. The synthetic route typically involves the following steps:
Activation of PEG12-amine: The PEG12-amine is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester.
Conjugation with DBCO: The activated PEG12-amine is then reacted with DBCO under mild conditions to form the final product
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
DBCO-NHCO-PEG12-amine primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules, NHS esters, carboxylic acids.
Conditions: Mild, aqueous or organic solvents depending on the solubility of the reactants
Major Products
The major products formed from these reactions are stable triazole linkages, which are used in the synthesis of PROTACs and other bioconjugates .
Scientific Research Applications
DBCO-NHCO-PEG12-amine has a wide range of applications in scientific research, including:
Mechanism of Action
DBCO-NHCO-PEG12-amine exerts its effects through the SPAAC reaction, where the DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for use in living systems . In the context of PROTACs, the compound helps in the selective degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG-amine: Similar to DBCO-NHCO-PEG12-amine but with a shorter PEG chain
DBCO-PEG-biotin: Contains a biotin group instead of an amine group, used for biotinylation applications
DBCO-PEG-maleimide: Contains a maleimide group, used for thiol-reactive conjugation
Uniqueness
This compound is unique due to its long PEG chain, which enhances its solubility and biocompatibility. This makes it particularly suitable for applications in living systems and for the synthesis of complex bioconjugates .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N3O14/c46-13-16-52-18-20-54-22-24-56-26-28-58-30-32-60-34-36-62-38-37-61-35-33-59-31-29-57-27-25-55-23-21-53-19-17-51-15-12-44(49)47-14-11-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48/h1-8H,11-39,46H2,(H,47,49) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUCYRZHMXXTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69N3O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




